molecular formula C12H17NOS B12333819 (S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide

(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide

Cat. No.: B12333819
M. Wt: 223.34 g/mol
InChI Key: CIQHJZHMIYCJTP-UKTHLTGXSA-N
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Description

(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide is an organosulfur compound belonging to the class of sulfinamides. This compound is characterized by its chiral nature, making it an important reagent in asymmetric synthesis. It is commonly used as a chiral auxiliary in the synthesis of various amines, which are crucial intermediates in pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide typically involves the condensation of (S)-2-methylpropane-2-sulfinamide with an appropriate aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide involves its role as a chiral auxiliary. The sulfinamide group provides steric hindrance, which influences the stereochemistry of the reactions it participates in. This ensures the formation of chiral products with high enantiomeric purity. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-[(1E)-(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide
  • (S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide

Uniqueness

(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of a methyl group on the phenyl ring. This structural feature can influence its reactivity and the stereochemical outcomes of the reactions it is involved in, making it a valuable reagent in asymmetric synthesis .

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

(NE)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide

InChI

InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)9-13-15(14)12(2,3)4/h5-9H,1-4H3/b13-9+

InChI Key

CIQHJZHMIYCJTP-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/S(=O)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C=NS(=O)C(C)(C)C

Origin of Product

United States

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